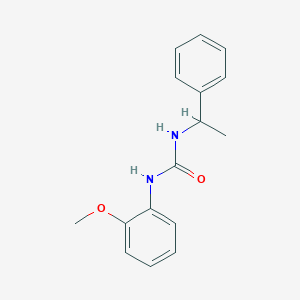
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the year 1999 by a group of researchers at the University of California, San Francisco. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea selectively binds to the allosteric site of mGluR5 and inhibits its activity. This leads to a decrease in the release of glutamate, which is an excitatory neurotransmitter in the brain. This mechanism of action has been implicated in the therapeutic effects of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in Alzheimer's disease models, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor subtype. It is also relatively stable and can be easily synthesized and purified. However, N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has some limitations as well. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the therapeutic potential of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions such as depression, addiction, and neurodegenerative diseases. Additionally, the role of mGluR5 in various physiological processes such as learning and memory, pain, and inflammation is an area of ongoing research.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions such as anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have potential therapeutic applications in these conditions.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-8-4-3-5-9-13)17-16(19)18-14-10-6-7-11-15(14)20-2/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWPQJXTYWKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162933.png)
![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)

![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)

![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)

![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)
![5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163013.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)
![4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
![1-[2-(2-sec-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163035.png)